molecular formula C6H14Cl2Si B100300 Chloro(3-chloro-2-methylpropyl)dimethylsilane CAS No. 18145-83-0

Chloro(3-chloro-2-methylpropyl)dimethylsilane

Cat. No. B100300
Key on ui cas rn: 18145-83-0
M. Wt: 185.16 g/mol
InChI Key: RMILLRSLWHOHQS-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 14.2 g (0.15 mol) of Me2SiHCl and 13.6 g (0.15 mol) of methallyl chloride, followed by 0.05 ml Pt catalyst solution at 21° C. Gentle heating caused a smooth exothermic reaction to 90° C. in 16 in. Reaction was heated at 80° C. until completed (50 min). Vacuum distillation yielded 23.14 g (83.4%) of Me2SiClCH2CHMeCH2Cl.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three
Yield
83.4%

Identifiers

REACTION_CXSMILES
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[CH2:5]([Cl:9])[C:6](=[CH2:8])[CH3:7]>>[Si:1]([CH2:7][CH:6]([CH2:5][Cl:9])[CH3:8])([CH3:3])([CH3:2])[Cl:4]

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Three
Name
Pt
Quantity
0.05 mL
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Gentle heating
CUSTOM
Type
CUSTOM
Details
a smooth exothermic reaction to 90° C. in 16 in
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
(50 min)
Duration
50 min
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
[Si](Cl)(C)(C)CC(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 23.14 g
YIELD: PERCENTYIELD 83.4%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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